molecular formula C9H8O3 B1295926 Methyl 2-formylbenzoate CAS No. 4122-56-9

Methyl 2-formylbenzoate

Cat. No.: B1295926
CAS No.: 4122-56-9
M. Wt: 164.16 g/mol
InChI Key: YRMODRRGEUGHTF-UHFFFAOYSA-N
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Description

Methyl 2-formylbenzoate, also known as methyl phthalaldehydate or 2-carboxymethylbenzaldehyde, is a versatile organic compound with the molecular formula C9H8O3. It is a colorless to yellow oily liquid that is insoluble in water. This compound is widely used as a precursor in the synthesis of various bioactive molecules due to its reactive ester and formyl functional groups .

Mechanism of Action

Target of Action

Methyl 2-formylbenzoate is a bioactive precursor in the organic synthesis of compounds. It is known to interact with several different receptors, making it a significant structure and an excellent precursor for the discovery of new bioactive molecules .

Mode of Action

The compound primarily consists of ester and formyl functions at vicinal . These are important functional groups that are reactive and suitable for the formation of new compounds. The interaction of this compound with its targets leads to the formation of various derivatives that are capable of interacting with several different receptors .

Biochemical Pathways

This compound is an essential starting material for the synthesis of many organic compounds via multistep reactions such as Ugi-reaction and tetrazole photoclick reaction . These reactions lead to the formation of various derivatives that can interact with different receptors, affecting various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific derivative being synthesized. It has been associated with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .

Biochemical Analysis

Biochemical Properties

Methyl 2-formylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of complex organic compounds. For instance, it is involved in the Ugi reaction and tetrazole photoclick reaction, which are essential for the formation of new bioactive molecules . The ester and formyl groups in this compound make it a suitable substrate for these reactions, enabling the formation of derivatives that can interact with different receptors and enzymes .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its derivatives have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis . Additionally, this compound can modulate the activity of specific enzymes involved in metabolic pathways, thereby impacting cellular energy production and overall metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound derivatives have been found to inhibit certain enzymes involved in cancer cell growth, leading to reduced cell proliferation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as antifungal and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive derivatives. For example, it can be metabolized by specific enzymes to form compounds that inhibit cancer cell growth or exhibit antifungal properties . These metabolic pathways are essential for understanding the compound’s pharmacological activities and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects within the cell .

Preparation Methods

Methyl 2-formylbenzoate can be synthesized through several methods. One common synthetic route involves a two-step process. Initially, the bromination of an ester using bromine in carbon tetrachloride is performed, followed by a reaction with silver nitrate in tetrahydrofuran, yielding an 80% product . Another method involves the reaction of 2-formylbenzoic acid with methanol in the presence of a catalyst . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Comparison with Similar Compounds

Methyl 2-formylbenzoate is unique due to its combination of ester and formyl functional groups, which make it a highly reactive and versatile compound. Similar compounds include methyl 4-formylbenzoate, methyl 3-formylbenzoate, and 2-carboxybenzaldehyde . These compounds share similar structural features but differ in the position of the formyl group, which affects their reactivity and applications. This compound stands out for its ability to participate in a wide range of chemical reactions, making it a valuable precursor in organic synthesis.

Properties

IUPAC Name

methyl 2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMODRRGEUGHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961507
Record name Methyl 2-formylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4122-56-9
Record name Methyl 2-formylbenzoate
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Record name Methyl 2-formylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-formylbenzoate
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Synthesis routes and methods I

Procedure details

To a 3-neck 1-liter round-bottom flask equipped with a magnetic stirrer, reflux condenser and addition funnel was added 2-carboxybenzaldehyde (100.00 g, 0.659 moles), dimethylsulfate (162.8 g 1.291 moles) and 200 ml of dichloromethane under nitrogen. The mixture was heated to reflux and triethylamine (135.89 g, 1.343 moles) was added at such a rate to maintain a brisk reflux. After the addition was complete, the solution was allowed to cool to room temperature and stirred overnight. Water (400 ml) was then added and the layers separated. The aqueous layer was extracted with dichloromethane (1×200 ml) and the combined organic layers washed with saturated sodium bicarbonate solution (1×400 ml), dried over magnesium sulfate and concentrated in vacuo to give a golden oil. Vacuum distillation of this oil gave 88.7 g of the product as a pale yellow oil, bp 95°-98° C./0.4 mm.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
162.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
135.89 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

6 Grams of 2-formylbenzoic acid and 6 g of potassium carbonate were added to 30 ml of dimethylformamide, then 6 g of methyl iodide were added dropwise thereto at room temperature with stirring. The reaction mixture was continuously stirred at room temperature overnight, then was concentrated. The residue obtained was extracted with chloroform, and the chloroform layer was washed with water, and was dried with anhydrous magnesium sulfate, then concentrated. The residue obtained was purified by distillation under reduced pressure to yield 3 g of methyl 2-formylbenzoate. Boiling point: 95° C. (at 0.5 mm-Hg).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
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30 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4.5 g (30 mmol) of 2-carboxybenzaldehyde, 17.1 (120 mmol) of iodomethane and 12.4 g (90 mmol) of potassium carbonate were stirred in 85 ml of acetone for 24 hours. The solvent was removed by evaporation and the residue was partioned between 50 ml of water and 50 ml of ether. The aqueous layer was washed with 3×50 ml portions of ether. The combined organic extracts were washed with 30 ml each of 1M sodium thiosufate and saturated sodium cloride solutions and dried over MgSO4. The solvent was removed by evaporation. The residue was subjected to flash chromatography (silica gel, 10% ethyl acetate/hexanes) to give the title compound as a clear colorles oil.
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
17.1
Quantity
120 mmol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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12.4 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4.5 g (30 mmol) of 2-carboxybenzaldehyde, 17.1 g (120 mmol) of iodomethane and 12.4 g (90 mmol) of potassium carbonate were stirred in 85 ml of acetone for 24 hours. The solvent was removed by evaporation and the residue was partioned between 50 ml of water and 50 ml of ether. The aqueous layer was washed with 3×50 ml portions of ether. The combined organic extracts were washed with 30 ml each of 1M sodium thiosufate and saturated sodium cloride solutions and dried over MgSO4. The solvent was removed by evaporation. The residue was subjected to flash chromatography (silica gel, 10% ethyl acetate/hexanes) to give the title compound as a clear colorles oil.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Into a 3-neck 1 liter round bottom flask equipped with a magnetic stirrer, reflux condenser fitted with a drying tube, addition funnel with a septum and a nitrogen inlet, 100 g (0.659 mole) 2-carboxybenzaldehyde, about 140 ml methylene chloride and 162.8 g [122.2 ml (1.291 moles)] dimethylsulfate were placed. The mixture was heated to reflux 135.89 g [187.2 ml (1.343 moles)] triethylamine was added dropwise, maintaining a brisk reflux. After the addition was complete, the resulting gold-colored solution was allowed to cool to room temperature, and then washed with 400 ml water. After the layers were separated, the aqueous phase was extracted with 400 ml methylene chloride. The organic layers were combined and washed with 500 ml of a saturated aqueous sodium bicarbonate solution and with 500 ml water. The organic phase was dried over magnesium sulfate and then concentrated to give 111.5 g of the product as a gold liquid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
122.2 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
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187.2 mL
Type
reactant
Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of methyl 2-formylbenzoate?

A1: this compound is a highly valuable reagent for synthesizing various heterocyclic compounds, particularly isoindolinone derivatives. Its reactivity stems from the presence of both an ester and an aldehyde functionality, making it amenable to diverse chemical transformations.

Q2: Can you provide examples of specific reactions where this compound is used as a key starting material?

A2: Absolutely! this compound is a crucial component in various reactions, leading to diverse heterocyclic structures.

    Q3: What is the role of this compound in the synthesis of 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones?

    A: this compound is a crucial building block in the synthesis of 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones via a novel one-pot, four-component dicyclization strategy. [, ] It reacts with (N-isocyanimine)triphenylphosphorane, primary amines, and carboxylic acids under mild, base-free, and metal-free conditions. The reaction proceeds through a tandem Ugi/aza-Wittig reaction followed by N-acylation, showcasing its versatility in constructing complex heterocycles with potential antibacterial properties. [, ]

    Q4: Are there any studies investigating the structure-activity relationship (SAR) of compounds derived from this compound?

    A: Yes, there have been studies exploring the SAR of compounds derived from this compound. For instance, research on binaphthyl-prolinol chiral ligands, synthesized using this compound, revealed the impact of ligand structure on enantioselectivity in the arylation of aromatic aldehydes. [] These findings contribute to a deeper understanding of how structural modifications influence the catalytic activity and enantioselectivity of these ligands.

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